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Compound of Interest

Compound Name: Kistamicin A

Cat. No.: B1256136 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Kistamicin A is a structurally complex, atypical glycopeptide antibiotic belonging to the Type V

class.[1][2] Unlike many glycopeptide antibiotics, it exhibits antiviral activity alongside moderate

antibacterial action against Gram-positive bacteria.[3][4] Produced by the actinomycete

Microtetraspora parvosata subsp. kistnae, its intricate, highly crosslinked heptapeptide

structure presents significant scientific interest, particularly regarding its unique biosynthetic

pathway.[1][3] This document provides a comprehensive overview of the known physico-

chemical properties of Kistamicin A, details the experimental methodologies used for its

characterization, and visualizes the key biosynthetic processes involved in its formation.

Physico-chemical and Structural Data
The fundamental properties of Kistamicin A have been determined through various analytical

techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic

resonance (NMR) spectroscopy.[1][5] These data are crucial for its identification,

characterization, and understanding its structure-activity relationships.

Table 1: Summary of Physico-chemical Properties of Kistamicin A
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Property Value Data Source

Molecular Formula C₆₁H₅₁ClN₈O₁₅ PubChem[6]

Molecular Weight 1171.6 g/mol PubChem[6]

Monoisotopic Mass 1170.3162406 Da PubChem[6]

Class Type V Glycopeptide Antibiotic ResearchGate[1]

Structure
Tricyclic, crosslinked

heptapeptide
PubMed[5]

Key Structural Features

Contains D-tyrosine, 3,5-

dihydroxyphenylglycine, and

an unusual 15-membered A-O-

B ring.[5][7]

Nature Communications

Experimental Protocols and Methodologies
The characterization of Kistamicin A and its biosynthetic pathway involves a combination of

microbiology, genetic engineering, protein biochemistry, and analytical chemistry.

Kistamicin A is a secondary metabolite produced through fermentation. The general workflow

for its isolation is as follows:

Fermentation: The producing strain, Microtetraspora parvosata subsp. kistnae (ATCC

55076), is cultivated in a suitable nutrient-rich medium under controlled conditions to

promote the production of the antibiotic.[3]

Extraction: Following fermentation, the culture broth is harvested. The antibiotic is typically

extracted from the mycelium or the supernatant using organic solvents.

Chromatographic Purification: The crude extract undergoes several rounds of

chromatography for purification. This often involves techniques like silica gel column

chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure

Kistamicin A.
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The complex structure of Kistamicin A was determined using a combination of spectroscopic

techniques:

High-Resolution Mass Spectrometry (HRMS): Used to accurately determine the elemental

composition and molecular weight, confirming the molecular formula.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and

the overall three-dimensional structure of the molecule.[5][8] The NMR data for Kistamicin A
has been reported in solvents such as methanol-d4 and DMSO-d6.[8]

UV-Visible Spectroscopy: UV-Vis spectra are used to identify chromophores within the

molecule and can be employed during purification and characterization.[8]

Understanding the biosynthesis of Kistamicin A is critical for efforts in bioengineering and

creating novel derivatives. Key experimental protocols include:

Gene Deletion and Mutant Generation: To determine the function of specific enzymes (e.g.,

OxyA and OxyC) in the biosynthetic gene cluster, targeted gene deletion mutants are

created.[8] For example, deletion mutants of OxyAₖᵢₛ (ΔkisN) and OxyCₖᵢₛ (ΔkisO) were

prepared in A. parvosata.[8] Analysis of the metabolites produced by these mutants reveals

the specific role of each enzyme.[8]

Protein Expression and Purification: The biosynthetic enzymes, such as the Cytochrome

P450 Oxy enzymes, are heterologously expressed, typically in E. coli.[2] For instance,

OxyAₖᵢₛ and OxyCₖᵢₛ have been expressed in E. coli Arctic Express strains using

autoinduction media supplemented with a heme precursor.[2] The proteins are then purified

using a multi-step protocol involving affinity, ion-exchange, and size-exclusion

chromatography.[9]

In Vitro Enzyme Activity Assays: The function of purified enzymes is reconstituted in vitro.[8]

This involves combining the purified Oxy enzymes with synthetic peptide substrates that

mimic the natural precursors to Kistamicin A.[8] The reaction products are then analyzed by

methods like HPLC and mass spectrometry to confirm the enzymatic transformation (e.g.,

crosslinking).[8]
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Visualizations of Key Pathways and Workflows
The biosynthesis of Kistamicin A involves a fascinating and unusual enzymatic cascade. The

following diagrams, rendered using Graphviz, illustrate these complex relationships.
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Non-Ribosomal Peptide Synthetase (NRPS)

Linear Heptapeptide NRPS-Bound Peptide

Tethered via
PCP-X Domain Monocyclic Intermediate1. OxyC action

OxyC

OxyA

Bicyclic Intermediate2. OxyA action Tricyclic Kistamicin A3. OxyC action (A-O-B ring)

Click to download full resolution via product page

Caption: The enzymatic cascade for Kistamicin A cyclization, highlighting the dual role of

OxyC.

The function of the key Oxy enzymes was elucidated through a systematic gene-deletion

workflow. This process is crucial for confirming the specific contribution of each enzyme to the

final structure of Kistamicin A.
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Workflow for Determining Oxy Enzyme Function
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Caption: Experimental logic for elucidating the roles of OxyA and OxyC via gene deletion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

